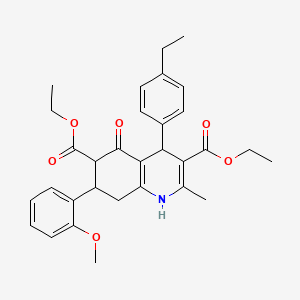![molecular formula C18H16ClN3O2S B11630902 (2E)-5-(3-chlorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11630902.png)
(2E)-5-(3-chlorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-5-(3-氯苄基)-2-[(2E)-(2-甲氧基亚苄基)肼基亚甲基]-1,3-噻唑烷-4-酮是一种复杂的有机化合物 ,属于噻唑烷酮类 。该化合物以其独特的结构为特征,包括噻唑烷酮环 、氯苄基 和甲氧基亚苄基肼基亚甲基 部分。由于其潜在的生物学和化学性质,它在科学研究的各个领域引起了人们的兴趣。
准备方法
合成路线和反应条件
(2E)-5-(3-氯苄基)-2-[(2E)-(2-甲氧基亚苄基)肼基亚甲基]-1,3-噻唑烷-4-酮的合成通常涉及多步过程。一种常见的方法包括3-氯苯甲醛与硫代半碳脞缩合 ,形成相应的硫代半碳脞 。然后在碱性条件下,将该中间体与氯乙酸环化 ,生成噻唑烷酮环 。最后一步是在酸性条件下,使噻唑烷酮与2-甲氧基苯甲醛反应 ,形成所需化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器 和优化反应条件 可以提高产物的产量和纯度。此外,采用绿色化学原理 ,例如使用环境友好的溶剂和催化剂 ,可以使该过程更加可持续。
化学反应分析
反应类型
(2E)-5-(3-氯苄基)-2-[(2E)-(2-甲氧基亚苄基)肼基亚甲基]-1,3-噻唑烷-4-酮可以进行多种化学反应,包括:
氧化: 该化合物可以使用氧化剂 (如过氧化氢 或高锰酸钾 )进行氧化。
还原: 可以使用还原剂 (如硼氢化钠 或氢化铝锂 )进行还原反应。
取代: 氯苄基可以参与亲核取代反应 ,其中氯原子被其他亲核试剂 取代。
常用试剂和条件
氧化: 乙酸中的过氧化氢 或水中的高锰酸钾 。
还原: 甲醇中的硼氢化钠 或乙醚中的氢化铝锂 。
取代: 胺或硫醇 等亲核试剂 ,在氢氧化钠 等碱的存在下。
主要产物
氧化: 形成相应的亚砜或砜 。
还原: 形成相应的醇或胺 。
取代: 形成具有各种官能团的取代噻唑烷酮 。
科学研究应用
化学: 用作合成更复杂分子的砌块 。
生物学: 研究其潜在的抗菌和抗真菌活性 。
医学: 由于其抑制癌细胞增殖中某些酶和途径的能力,探索其作为抗癌剂 的潜力。
工业: 用于开发具有特定性能的新材料,例如聚合物和涂料 。
作用机制
(2E)-5-(3-氯苄基)-2-[(2E)-(2-甲氧基亚苄基)肼基亚甲基]-1,3-噻唑烷-4-酮的作用机制与其与特定分子靶标的相互作用有关。该化合物可以与酶结合并抑制其活性,从而导致必需的生化途径的破坏。例如,它可能抑制参与DNA复制或蛋白质合成 的酶的活性,从而发挥其抗菌或抗癌作用 。
相似化合物的比较
类似化合物
噻唑烷酮类: 具有类似噻唑烷酮环结构但具有不同取代基的化合物。
亚苄基肼基亚甲基衍生物: 具有类似亚苄基肼基亚甲基部分但具有不同核心结构的化合物。
独特性
(2E)-5-(3-氯苄基)-2-[(2E)-(2-甲氧基亚苄基)肼基亚甲基]-1,3-噻唑烷-4-酮的独特之处在于其官能团的特定组合,赋予了其独特的化学和生物学性质。
属性
分子式 |
C18H16ClN3O2S |
|---|---|
分子量 |
373.9 g/mol |
IUPAC 名称 |
(2E)-5-[(3-chlorophenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16ClN3O2S/c1-24-15-8-3-2-6-13(15)11-20-22-18-21-17(23)16(25-18)10-12-5-4-7-14(19)9-12/h2-9,11,16H,10H2,1H3,(H,21,22,23)/b20-11+ |
InChI 键 |
FONFWOADZKUQFU-RGVLZGJSSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC3=CC(=CC=C3)Cl |
规范 SMILES |
COC1=CC=CC=C1C=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11630821.png)
![Methyl 5-cyano-4-(4-ethoxyphenyl)-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11630833.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630834.png)
![{(3Z)-3-[(2Z)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-5(2H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11630838.png)
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11630839.png)
![(6Z)-5-imino-2-(2-methylpropyl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630844.png)
![methyl 4-[({(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11630853.png)

![Ethyl 6-chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11630868.png)
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11630872.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11630876.png)
![Methyl 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11630884.png)
![ethyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630897.png)
![2-[(3-Nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B11630915.png)
